molecular formula C21H30N2O2 B3947695 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3947695
M. Wt: 342.5 g/mol
InChI Key: ZWJZTTGEYYUYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{BICYCLO[221]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a bicyclic structure fused with a piperazine ring

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-24-20-5-6-21(25-2)19(13-20)15-23-9-7-22(8-10-23)14-18-12-16-3-4-17(18)11-16/h3-6,13,16-18H,7-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJZTTGEYYUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-ene moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the bicyclic structure is reacted with a piperazine derivative.

    Introduction of the Dimethoxyphenyl Group: The final step involves the alkylation of the piperazine nitrogen with a 2,5-dimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced bicyclic or piperazine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound may bind to receptors such as serotonin or dopamine receptors, modulating their activity.

    Enzymatic Pathways: It may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
  • **1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYBENZYL)METHYL]PIPERAZINE

Uniqueness

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and material properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.